2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
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Description
2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces .
Biochemical Pathways
By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes .
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZRSCNEMQSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.